molecular formula C19H25NO2 B4962551 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide

2-[4-(1-adamantyl)phenoxy]-N-methylacetamide

Cat. No. B4962551
M. Wt: 299.4 g/mol
InChI Key: MSQQDYQFXSJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have promising effects in various preclinical studies.

Mechanism of Action

2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological processes such as neurotransmitter release, synaptic plasticity, and inflammation. The exact mechanism of action of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is still not fully understood, but it is thought to involve the modulation of various intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the inhibition of inflammation. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to increase the release of dopamine, serotonin, and gamma-aminobutyric acid (GABA) in the brain, which can lead to the modulation of various physiological processes such as mood, cognition, and pain perception. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has also been shown to regulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. Finally, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to inhibit inflammation, which can lead to the reduction of various pathological conditions such as neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of various physiological processes. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one of the limitations of using 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is its potential off-target effects, which can lead to the modulation of other receptors and physiological processes. Additionally, the effects of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for research on 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, including the investigation of its effects on various physiological processes such as pain perception, cognition, and motor function. Additionally, the development of more selective agonists and antagonists for the CB1 receptor can lead to the better understanding of the role of this receptor in various pathological conditions. Finally, the investigation of the potential therapeutic applications of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide in humans can lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide involves several steps, including the reaction of 1-adamantylamine with 4-chlorophenol to form 2-(4-chlorophenoxy)-1-adamantylamine. This intermediate is then reacted with N-methylacetamide in the presence of a base to form the final product, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have neuroprotective effects and can reduce the severity of symptoms in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have anxiolytic and antidepressant effects and can reduce the symptoms of anxiety and depression in animal models. In oncology, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have antitumor effects and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-20-18(21)12-22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQQDYQFXSJXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5235116

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